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2-(4-Isobutyrylphenyl)propanamide

Cat. No.: B13433743
M. Wt: 219.28 g/mol
InChI Key: XXWBOQIWXXZZOI-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Pharmaceutical Agents

The amide functional group is a cornerstone of medicinal chemistry, found in a vast array of therapeutic agents. numberanalytics.comresearchgate.net It is estimated that over 25% of all pharmaceutical drugs, both natural and synthetic, feature at least one amide bond within their molecular structure. researchgate.net The prevalence of amides stems from their unique combination of stability and functionality. They are relatively resistant to hydrolysis yet can participate in crucial hydrogen bonding interactions with biological targets like proteins and enzymes, which is fundamental to eliciting a pharmacological response. numberanalytics.comnumberanalytics.com

Drug NameTherapeutic ClassRole of Amide Group
PenicillinsAntibioticThe strained β-lactam amide is crucial for its mechanism of action, acylating and inactivating bacterial transpeptidase enzymes. numberanalytics.com
Paracetamol (Acetaminophen)Analgesic and AntipyreticThe acetamide (B32628) group is an essential part of the pharmacophore, contributing to its pain-relieving and fever-reducing properties. numberanalytics.comnumberanalytics.com
LidocaineLocal AnestheticThe amide linkage provides chemical stability and influences the drug's duration of action by affecting its metabolism rate. numberanalytics.com
ChloramphenicolAntibioticContains an amide group that is part of its core structure, contributing to its antibacterial properties. mdpi.comacsgcipr.org

The compound 2-(4-isobutyrylphenyl)propanamide fits squarely within this context. It is the primary amide derivative of ibuprofen (B1674241), where the carboxylic acid group is replaced by a carboxamide group. This structural modification is a common strategy in medicinal chemistry to alter a lead compound's properties and explore new therapeutic possibilities.

Overview of Arylpropanoic Acid Derivative Chemistry and Biological Significance

Arylpropanoic acid derivatives, often referred to as "profens," are a major and historically significant class of non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net Their core structure consists of a propanoic acid moiety attached to an aryl group. Ibuprofen, chemically known as 2-(4-isobutylphenyl)propionic acid, is one of the most prominent members of this family. orientjchem.orgijpsr.com

The biological activity of these compounds is primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2). orientjchem.org These enzymes are key to the biosynthesis of prostaglandins (B1171923), which are lipid compounds that mediate inflammation, pain, and fever. orientjchem.orghumanjournals.com By suppressing prostaglandin (B15479496) production, arylpropanoic acid derivatives exert their well-known analgesic, anti-inflammatory, and antipyretic effects. researchgate.netresearchgate.net

Beyond their use as NSAIDs, research has revealed a broad spectrum of other potential biological activities for arylpropanoic acid derivatives, including anticancer, anticonvulsant, and antibacterial properties. researchgate.netijpsr.comresearchgate.net This versatility has spurred ongoing research into modifying the basic arylpropanoic acid scaffold to develop new agents for various therapeutic applications. orientjchem.orgijpsr.com The carboxylic acid group is generally considered important for the primary anti-inflammatory activity, and its replacement with other functional groups, such as an amide, often leads to compounds with different biological profiles. ijpsr.comresearchgate.net

Compound NameKey Structural FeaturePrimary Biological Significance
Ibuprofen2-(4-isobutylphenyl)propionic acidAnti-inflammatory, analgesic, antipyretic (NSAID). orientjchem.orgresearchgate.net
Ketoprofen2-(3-benzoylphenyl)propionic acidAnti-inflammatory, analgesic (NSAID). researchgate.netijpsr.com
Fenoprofen2-(3-phenoxyphenyl)propionic acidAnti-inflammatory, analgesic (NSAID). orientjchem.orgijpsr.com
Oxaprozin3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoic acidAnti-inflammatory, analgesic (NSAID). researchgate.netijpsr.com

Rationale for Investigating this compound as a Research Compound

The investigation of this compound is driven by several key rationales in medicinal chemistry. This compound is not just a simple derivative but represents a strategic modification of a well-understood pharmacophore.

First, it is studied as a potential impurity and degradation product in the synthesis of ibuprofen and its related drug products. amazonaws.com Regulatory guidelines necessitate the identification and characterization of such impurities to ensure the quality and safety of the final pharmaceutical product. Certified Reference Materials of this compound are available for this purpose in quality control applications. sigmaaldrich.com

Second, the conversion of the carboxylic acid of ibuprofen to a primary amide is a deliberate drug design strategy. This modification of the parent molecule can lead to compounds with altered biological activities. ijpsr.comresearchgate.net For instance, studies have explored amide analogues of ibuprofen as potential dual-action inhibitors of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). pharmgkb.org Such dual inhibitors are of interest for developing new analgesics with potentially different efficacy and side-effect profiles. pharmgkb.org The amide moiety can change the way the molecule interacts with its biological targets, potentially shifting its inhibitory potency between different enzymes like COX-1, COX-2, and FAAH. pharmgkb.org

Finally, this compound serves as a precursor or building block in the synthesis of more complex molecules. Researchers have synthesized new derivatives starting from this amide to explore novel therapeutic properties. mdpi.comresearchgate.net For example, it has been used to create hybrid molecules that combine the ibuprofen scaffold with other pharmacologically active moieties, with the aim of developing agents with unique or synergistic activities, such as combined anti-inflammatory and antiviral properties. researchgate.netresearchgate.net The synthesis of N-substituted derivatives, like N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, is another area of exploration, investigating how adding different groups to the amide nitrogen can modulate biological effects. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13433743 2-(4-Isobutyrylphenyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

2-[4-(2-methylpropanoyl)phenyl]propanamide

InChI

InChI=1S/C13H17NO2/c1-8(2)12(15)11-6-4-10(5-7-11)9(3)13(14)16/h4-9H,1-3H3,(H2,14,16)

InChI Key

XXWBOQIWXXZZOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)C(C)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 4 Isobutyrylphenyl Propanamide

Historical Evolution of Synthetic Approaches for Ibuprofen (B1674241) Amide Analogs

The journey to synthesize amide analogs of ibuprofen is rooted in the broader history of modifying NSAIDs to improve their profiles. The presence of a free carboxylic acid group in traditional NSAIDs like ibuprofen is associated with gastrointestinal side effects. nih.govsphinxsai.com Early research, therefore, focused on masking this functional group. The conversion of the carboxylic acid to an amide was a logical step, aiming to create prodrugs that would be more stable in the stomach and potentially release the active drug systemically. google.com This approach sought to mitigate direct contact irritation with the gastric mucosa. researchgate.net

Initial synthetic methods were often straightforward, involving the activation of ibuprofen's carboxylic acid, typically by converting it to an acid chloride, followed by reaction with a suitable amine. sphinxsai.comasianpubs.org These early methods, while effective, sometimes required harsh reagents and conditions. Over time, the focus shifted towards developing more efficient and milder synthetic protocols, paving the way for the exploration of a diverse range of amide derivatives. nih.govnih.gov

Contemporary Synthetic Pathways to 2-(4-Isobutyrylphenyl)propanamide

Modern synthetic chemistry offers a variety of sophisticated methods for the preparation of this compound and its derivatives. These pathways often prioritize efficiency, stereocontrol, and sustainability.

A common and direct route involves the reaction of 2-(4-isobutylphenyl)propanoyl chloride with an appropriate amine. sphinxsai.commdpi.com For instance, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was achieved with high yield by reacting 2-(4-isobutylphenyl)propanoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. mdpi.com The initial step in this sequence is the conversion of ibuprofen to its acid chloride, often using thionyl chloride. sphinxsai.comasianpubs.orgmdpi.com

Another widely used method employs coupling agents to facilitate the amide bond formation directly from the carboxylic acid, avoiding the need to first synthesize the more reactive acid chloride. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently utilized for this purpose. nih.govnih.gov This approach is valued for its clean reaction profile and high yields. nih.gov

The following table summarizes a general synthetic scheme for producing ibuprofen amides:

StepReactantsReagentsProduct
1IbuprofenThionyl Chloride2-(4-isobutyl-phenyl)-propionyl chloride
22-(4-isobutyl-phenyl)-propionyl chloride, Amine (R-NH2)Pyridine (in acetone)2-(4-isobutyl-phenyl)-N-(amino)-propionamide

This table illustrates a common two-step synthesis of ibuprofen amides, starting with the conversion of ibuprofen to its acid chloride followed by amidation. sphinxsai.com

Stereoselective Synthetic Routes for Enantiomeric Forms

Ibuprofen is a chiral molecule, with the (S)-enantiomer being responsible for its anti-inflammatory activity. Consequently, the stereoselective synthesis of its amide derivatives is of significant interest to produce enantiomerically pure compounds. One notable approach involves an asymmetric carbonylative coupling reaction. This method can synthesize chiral amides from simple amines, carbon monoxide, and an appropriate α-chloroalkyl arene with high enantioselectivity under mild conditions. acs.org This strategy offers a direct route to specific enantiomers, such as (S)-Ibuprofen amides, avoiding the need for chiral resolution of a racemic mixture. acs.org

Enzyme-Catalyzed Amidation Strategies (e.g., Lipase-Mediated)

Enzyme-catalyzed reactions have emerged as a powerful tool in organic synthesis, offering high selectivity and mild reaction conditions. Lipases, in particular, have been successfully employed for the amidation of ibuprofen. The immobilized lipase (B570770) from Candida antarctica, known as Novozym® 435 or CAL-B, is a prominent example. tandfonline.comtandfonline.commdpi.com

This biocatalytic approach involves the direct condensation of ibuprofen with an amine. tandfonline.com For example, the efficient preparation of (S)-N-benzyl-2-(4-isobutylphenyl)propanamide has been described using CAL-B. tandfonline.comtandfonline.com This enzymatic method is advantageous due to the high activity and stability of the lipase, its ability to be recycled, and its environmentally benign nature. tandfonline.com

Green Chemistry Principles and Sustainable Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. weebly.com The synthesis of ibuprofen itself has been a showcase for green chemistry, with newer methods significantly improving atom economy and reducing waste compared to the original six-step process. ccchwc.edu.hkresearchgate.netnih.gov The original synthesis had a low atom economy of about 40%, generating significant waste, whereas the greener three-step process achieves a much higher atom economy of approximately 77%. researchgate.net

These principles are also being applied to the synthesis of its derivatives. The use of recyclable catalysts, such as certain lipases, and the development of more efficient, multi-step, one-pot syntheses contribute to more sustainable manufacturing processes. tandfonline.comnih.gov For example, continuous-flow synthesis has been explored as a modern and efficient approach. nih.gov

Preparation of Labeled Analogs for Mechanistic Investigations

To understand the biological mechanisms of action and metabolic fate of drugs, isotopically labeled analogs are invaluable tools. The synthesis of labeled this compound derivatives can be achieved by incorporating stable or radioactive isotopes at specific positions within the molecule.

For instance, spin-labeled ibuprofen has been synthesized to study its interaction with lipid membranes using electron paramagnetic resonance (EPR) spectroscopy. nih.gov A common strategy involves introducing a nitroxyl (B88944) label. However, to preserve the crucial carboxylic acid group, a multi-step synthesis was developed to attach the spin label to the benzene (B151609) ring of ibuprofen. This involved nitration, esterification, reduction, a Sandmeyer reaction, Sonogashira cross-coupling, oxidation, and finally saponification to yield the desired spin-labeled ibuprofen. nih.gov While this example focuses on labeling ibuprofen itself, similar strategies can be adapted to synthesize labeled amide derivatives for detailed mechanistic studies.

Design and Synthesis of Advanced this compound Derivatives

The modification of the this compound structure has led to the creation of advanced derivatives with potentially improved or novel pharmacological activities. nih.govrsc.org Researchers have synthesized a wide array of these compounds by reacting ibuprofen with various heterocyclic amines, leading to derivatives with enhanced analgesic and anti-inflammatory properties. nih.govnih.gov

One area of focus has been the development of dual-action inhibitors. For example, novel amide analogues of ibuprofen have been investigated as potential inhibitors of both fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) enzymes. nih.gov The synthesis of these derivatives often involves coupling ibuprofen with various aminopyridines. nih.gov

The table below showcases a selection of synthesized ibuprofen amide derivatives and their starting amines:

Derivative NameStarting AmineReference
N-(3-Bromopyridin-2-yl)-2-(4-isobutylphenyl)propanamide (Ibu-AM68)2-Amino-3-bromopyridine nih.gov
(S)-N-benzyl-2-(4-isobutylphenyl)propanamideBenzylamine tandfonline.comtandfonline.com
N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide2-(3-chlorophenyl)ethan-1-amine mdpi.com
Ibuprofen-morpholinamideMorpholine nih.gov

This table provides examples of advanced ibuprofen amide derivatives and the corresponding amine precursors used in their synthesis.

Furthermore, the synthesis of ibuprofen derivatives as Schiff's bases has also been explored. This involves a multi-step reaction starting with esterification, followed by hydrazide formation, and finally a condensation reaction with an aldehyde. rsc.org These advanced derivatives continue to be a fertile ground for discovering new therapeutic agents.

Molecular Interactions and Mechanistic Elucidation of 2 4 Isobutyrylphenyl Propanamide

Target Identification and Binding Studies

The primary mechanism of action for traditional NSAIDs like ibuprofen (B1674241) involves the inhibition of COX enzymes, which blocks the synthesis of prostaglandins (B1171923). The conversion of ibuprofen's carboxylic acid group to an amide functionality generally results in a significant reduction of direct COX inhibitory activity when arachidonic acid is the substrate.

However, studies on various N-substituted amide analogues of 2-(4-isobutylphenyl)propanamide reveal a more complex interaction with COX enzymes. While these compounds are typically weak inhibitors of both COX-1 and COX-2 in the presence of arachidonic acid, their inhibitory profile can change dramatically depending on the substrate. A key finding is the substrate-selective inhibition of COX-2. For instance, at a concentration of 10 µM, the analogue N-(3-Bromopyridin-2-yl)−2-(4-isobutylphenyl)propanamide did not inhibit the cyclooxygenation of arachidonic acid by either ovine COX-1 or human recombinant COX-2. Conversely, the same concentration significantly reduced the ability of COX-2 to catalyze the cyclooxygenation of the endocannabinoid anandamide. This suggests a mode of action that is particularly relevant in tissues where endocannabinoids are key signaling molecules.

The inhibitory potencies (IC50) for selected ibuprofen amide analogues against COX-1 and COX-2 demonstrate this substrate-dependent effect.

CompoundCOX-1 IC50 (µM) (Substrate: Arachidonic Acid)COX-2 IC50 (µM) (Substrate: Arachidonic Acid)COX-2 IC50 (µM) (Substrate: Anandamide)
Ibuprofen~29Weak Inhibition~6
N-(3-methylpyridin-2-yl)-2-(4′-isobutylphenyl)propionamide~60Weak Inhibition~19
2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide~50Weak Inhibition~10

Data sourced from a 2013 study on ibuprofen and its amide analogues.

A primary area of investigation for 2-(4-isobutylphenyl)propanamide derivatives is their ability to inhibit fatty acid amide hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of endocannabinoids, most notably anandamide. By inhibiting FAAH, these compounds can elevate the endogenous levels of anandamide, which in turn can produce analgesic and anti-inflammatory effects through the activation of cannabinoid receptors. This mechanism offers a therapeutic strategy for pain and inflammation that is distinct from direct COX inhibition.

Molecular Modeling and Computational Chemistry of 2-(4-Isobutylphenyl)propanamide and Its Derivatives

Computational chemistry and molecular modeling serve as powerful tools to elucidate the structural, electronic, and interactive properties of bioactive molecules, providing insights that guide the rational design of new therapeutic agents. For derivatives of 2-(4-isobutylphenyl)propanamide, these in silico methods have been instrumental in understanding their interactions with biological targets and predicting their activity.

Ligand-Protein Docking Simulations (e.g., COX-1, COX-2, FAAH)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interactions between ligands and their target proteins, such as cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on amide derivatives of ibuprofen, such as 2-(4-isobutylphenyl)propanamide analogues, have utilized docking simulations to investigate their binding affinity and selectivity for COX-1 and COX-2. In one such study, a mutual prodrug, N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, was analyzed using AutoDock. The simulations revealed high binding affinities for both COX isoenzymes, with a calculated binding energy of -8.7 kcal/mol for COX-1 and -8.1 kcal/mol for COX-2 nih.gov. This suggests that the propanamide derivative can effectively fit within the active sites of both enzymes.

Similarly, docking studies on other ibuprofen derivatives have been performed to explore their potential as more selective COX-2 inhibitors. ijpsr.com For instance, the modification of ibuprofen's carboxyl group to a hydrazide functionality was shown to result in a binding mode analogous to that of the parent drug within the COX-2 active site, with the hydrazide group playing a crucial role in the interaction and contributing to enhanced anti-inflammatory activity. mdpi.com Another investigation involving (S)-N-benzyl-2-(4-isobutylphenyl)propanamide used docking simulations to evaluate its inhibitory potential against human COX-1 and COX-2, indicating it may act as a potent and selective COX-2 inhibitor researchgate.net.

The interactions typically involve hydrogen bonding and hydrophobic contacts with key residues in the enzyme's active site. For COX enzymes, residues such as Arginine-120 and Tyrosine-355 are critical for anchoring the ligand, while the isobutylphenyl moiety often occupies a hydrophobic pocket. nih.govosti.gov The subtle structural differences between the COX-1 and COX-2 active sites, particularly the presence of a larger side pocket in COX-2, are often exploited in the design of selective inhibitors. nih.gov

Currently, there is a lack of published research specifically detailing the docking of 2-(4-isobutylphenyl)propanamide with Fatty Acid Amide Hydrolase (FAAH).

Table 1: Molecular Docking Results for 2-(4-Isobutylphenyl)propanamide Derivatives with COX Enzymes

DerivativeTarget ProteinDocking SoftwarePredicted Binding Affinity (kcal/mol)Key Interacting Residues
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamideCOX-1AutoDock-8.7Not specified
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamideCOX-2AutoDock-8.1Not specified
(S)-N-benzyl-2-(4-isobutylphenyl)propanamidehCOX-1 (6Y3C)Not specifiedNot specifiedNot specified
(S)-N-benzyl-2-(4-isobutylphenyl)propanamidehCOX-2 (5KIR)Not specifiedNot specifiedNot specified
(E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane hydrazideCOX-2 (5IKT)Not specified-6.48TYR 385 (H-bond)

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. QSAR attempts to find a correlation between chemical properties (descriptors) and biological potency using statistical methods. nih.gov

For derivatives of ibuprofen, QSAR studies have been employed to identify the key structural features that govern their anti-inflammatory and analgesic activities. Although specific QSAR models for 2-(4-isobutylphenyl)propanamide are not widely reported, studies on related series of compounds, such as ibuprofen-quinoline conjugates and biphenyl carboxamide analogs, provide valuable insights. multiresearchjournal.commedcraveonline.com

One such study on ibuprofen-quinoline conjugates highlighted the importance of charge-related descriptors and the length of the linker connecting the ibuprofen and quinoline moieties. multiresearchjournal.com The analysis confirmed that specific structural modifications, such as the inclusion of halogen substituents on the quinoline ring, enhanced biological activities. multiresearchjournal.com For profen-class NSAIDs in general, QSAR studies have often found that properties contributing to high lipophilicity are favorable for activity. researchgate.net

The development of a QSAR model typically involves calculating a variety of molecular descriptors, which can be categorized as:

Topological: Describing the atomic connectivity in the molecule.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Pertaining to the electron distribution.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

These descriptors are then used to build a mathematical equation that correlates them with the observed biological activity, which, if validated, can be used to predict the activity of unsynthesized compounds. nih.gov

Table 2: Key Molecular Descriptors in QSAR Studies of Ibuprofen-Related Compounds

QSAR Study SubjectImportant Descriptor TypesImplication for Activity
Ibuprofen-quinoline conjugatesCharge-related descriptors, Linker lengthInfluences anti-inflammatory and analgesic properties
Profen-class NSAIDsLipophilicity (e.g., logP)Higher lipophilicity is generally favorable for activity
Biphenyl carboxamide analogsNot specifiedUsed to model anti-inflammatory activity

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. mdpi.com In pharmaceutical research, DFT is extensively used to determine optimized molecular geometries, calculate electronic properties, and understand chemical reactivity. nih.gov

For derivatives of 2-(4-isobutylphenyl)propanamide, DFT calculations have provided fundamental insights into their structural and electronic characteristics. A study on N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide employed the DFT/B3LYP method with a 6-311G(d,p) basis set to optimize the molecule's geometry in the ground state. nih.gov This analysis yielded theoretical values for geometric parameters like bond lengths and angles, which were then compared with experimental data. nih.gov

DFT is also used to calculate key electronic properties that help in understanding a molecule's reactivity and stability. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. dergipark.org.tr

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions. mdpi.com

In a study of twenty modified ibuprofen derivatives, DFT calculations at the B3LYP/6-31G* level of theory were used to determine that the derivatives were more chemically reactive than the parent drug, as indicated by their energy gap and other global reactivity descriptors. dergipark.org.tr For Methyl-2-(4-isobutylphenyl)propanoate, a related ester, the HOMO-LUMO gap was calculated to be 5.97 eV. researchgate.net These computational analyses are vital for predicting how structural modifications to the propanamide scaffold might influence the molecule's stability, reactivity, and ultimately, its interaction with biological targets.

Table 3: Selected DFT-Calculated Properties for Ibuprofen Derivatives

Compound/DerivativeDFT Method/Basis SetCalculated PropertyValue
N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamideDFT/B3LYP/6-311G(d,p)Optimized Molecular GeometryBond lengths, angles, etc.
Modified Ibuprofen Derivatives (Set of 20)DFT/B3LYP/6-31G*Energy Gap, Global Hardness/SoftnessSuggests higher reactivity than parent drug
Methyl-2-(4-isobutylphenyl)propanoateNot specifiedHOMO-LUMO Energy Gap5.97 eV

Structure Activity Relationships Sar and Structure Mechanism Relationships Smr

Elucidation of Pharmacophoric Requirements for Biological Activity

The essential structural features required for the biological activity of 2-(4-isobutyrylphenyl)propanamide center around the core scaffold it shares with ibuprofen (B1674241). The key pharmacophoric elements include:

The Phenyl Ring: A central aromatic ring is a crucial component.

The Propanoic Acid/Amide Moiety: The presence of a propanoic acid or a derivative like the propanamide group is vital.

The Isobutyl Group: A lipophilic group at the para-position of the phenyl ring, such as the isobutyl group, contributes significantly to binding affinity.

The α-Methyl Group: The methyl group on the propanoic acid/amide chain is also a key feature.

These elements collectively contribute to the molecule's interaction with its biological targets.

Impact of Amide Moiety and N-Substituent Modifications on Potency and Selectivity

Modifications to the amide moiety and the introduction of various N-substituents on this compound have a profound impact on its potency and selectivity. Research has shown that converting the carboxylic acid of ibuprofen to an amide can alter its pharmacological profile.

For instance, the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of ibuprofen, highlights the interest in exploring new amide derivatives. mdpi.com The introduction of a chlorine atom is a common strategy in medicinal chemistry to potentially enhance potency and modify pharmacokinetic properties. mdpi.com The reaction to form this amide is a classic Schotten-Baumann reaction, yielding the product in high purity. mdpi.com

Further studies on ibuprofen amide analogues have demonstrated that these modifications can lead to dual-action inhibitors of cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH). pharmgkb.org For example, N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide showed significant FAAH inhibition with an IC50 value of 0.52 µM, while its effect on COX-1 was less potent (IC50 of ~60 µM). pharmgkb.org This suggests that amide modifications can shift the selectivity profile of the parent compound.

The following table summarizes the inhibitory activities of some ibuprofen amide analogues:

CompoundFAAH IC50 (µM)COX-1 IC50 (µM)COX-2 IC50 (µM, with anandamide)
Ibuprofen134~29~6
N-(3-methylpyridin-2-yl)-2-(4'-isobutylphenyl)propionamide0.52~60~19
2-(4-Isobutylphenyl)-N-(2-(3-methylpyridin-2-ylamino)-2-oxoethyl)propanamide3.6~50~10

Data sourced from a study on ibuprofen and its amide analogues. pharmgkb.org

Stereochemical Influences on Molecular Recognition and Enzyme Inhibition

Stereochemistry plays a critical role in the biological activity of profens, including this compound and its parent compound, ibuprofen. Ibuprofen is administered as a racemic mixture, meaning it contains both the (S)- and (R)-enantiomers. nih.gov However, it is the (S)-enantiomer that is primarily responsible for the anti-inflammatory activity through inhibition of COX enzymes. nih.gov The (R)-enantiomer can undergo in vivo conversion to the active (S)-form. nih.gov

The three-dimensional arrangement of atoms in these molecules directly influences how they fit into the active sites of enzymes. The resolution of ibuprofen using resolving agents like (S)-(-)-α-phenethylamine allows for the separation of its enantiomers, which is a crucial step in studying their individual pharmacological effects. ed.gov The distinct spatial orientation of the substituents on the chiral center of the propanoic acid moiety determines the strength and nature of the interaction with the target enzyme, thereby influencing molecular recognition and the degree of enzyme inhibition.

Comparative Analysis with Structurally Related Propanoic Acid Derivatives (e.g., Ibuprofen)

This compound is structurally very similar to ibuprofen, with the primary difference being the amide group in place of the carboxylic acid group. nih.govnih.gov This seemingly minor change can lead to significant differences in their physicochemical properties and biological activities.

Ibuprofen itself is a non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX-1 and COX-2 enzymes. nih.gov The conversion of the carboxylic acid to an amide, as in this compound, can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. This can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

For example, a study synthesizing a mutual prodrug of ibuprofen and sulphanilamide resulted in a compound with enhanced anti-inflammatory and anti-ulcer activities compared to the parent drugs. nih.gov This hybrid molecule, N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, demonstrated different binding affinities for COX-1 and COX-2, with a higher affinity for COX-1. nih.gov

The following table provides a comparison of the molecular properties of this compound and Ibuprofen:

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC13H17NO2219.28
IbuprofenC13H18O2206.28

Data sourced from PubChem. nih.govnih.gov

The structural similarity also extends to impurities and related compounds. For instance, 2-(4-isobutyrylphenyl)propionic acid is a known impurity of ibuprofen. ontosight.aisigmaaldrich.com The study of these related structures is essential for quality control in the pharmaceutical industry.

Preclinical Biological Evaluation in Research Models

In Vitro Cellular Models for Efficacy Assessment

The in vitro evaluation of 2-(4-Isobutyrylphenyl)propanamide has utilized a range of cell-based models to assess its potential efficacy and mechanism of action at the cellular level.

Cell-Based Assays for Target Activity

The primary mechanism of action for many anti-inflammatory compounds involves the inhibition of prostaglandin (B15479496) synthesis. wikipedia.org Cell-based assays are crucial for determining a compound's activity on this pathway. For instance, the H293-NF-κB-RE-luc2P reporter cell line is a sensitive tool for screening bioactives for anti-inflammatory activity by monitoring their ability to inhibit TNF-α-induced NF-κB activity. nih.gov While specific data for this compound in this particular cell line is not detailed in the provided results, this type of assay is standard for evaluating compounds with potential anti-inflammatory effects.

The inhibition of prostaglandin production is a key indicator of target activity. Assays using rat peritoneal macrophages stimulated with a protein kinase C activator can be employed to measure the production of prostaglandins (B1171923) like PGE2. researchgate.net The potency of a compound is often expressed as its IC50 value, which is the concentration required to inhibit a biological process by 50%. For example, the active metabolite of loxoprofen (B1209778) demonstrates potent inhibition of PGE2 production in leukocytes with a low IC50 value. nih.gov

Inhibition of Prostaglandin Production

CompoundCell Line/SystemMeasured ParameterIC50 ValueReference
Loxoprofen (active metabolite)LeukocytesPGE2 Production0.01 µM nih.gov
2',4-Dihydroxy-4'-methoxychalconeRat Peritoneal MacrophagesPGE2 Production3 µM researchgate.net
2',4-Dihydroxy-6'-methoxychalconeRat Peritoneal MacrophagesPGE2 Production3 µM researchgate.net
2'-Hydroxy-4'-methoxychalconeRat Peritoneal MacrophagesPGE2 Production3 µM researchgate.net

Functional Assays in Primary Cell Cultures

Primary cell cultures provide a more physiologically relevant model for assessing compound activity. While specific functional assay data for this compound in primary cells is not available in the search results, the methodologies are well-established. For example, primary cultures of leukocytes are used to assess the inhibition of prostaglandin production. nih.gov

Membrane Stabilization Assays

The ability of a compound to stabilize cell membranes, particularly red blood cell membranes, is an indicator of its anti-inflammatory potential. This is because the lysosomal membrane, which is implicated in the inflammatory process, shares similarities with the red blood cell membrane. researchgate.net The assay typically involves subjecting human red blood cells (HRBCs) to heat or hypotonic stress to induce lysis, and then measuring the extent to which a compound can inhibit this lysis. researchgate.netnih.gov

Human Red Blood Cell (HRBC) Membrane Stabilization

Compound/ExtractConcentration% Inhibition of Heat-Induced LysisReference
Methanol (B129727) extract of Solanum aethiopicum100 µg/ml66.46 ± 2.89 nih.gov
200 µg/ml65.14 ± 4.58
400 µg/ml46.53 ± 2.52
600 µg/ml61.88 ± 4.51
800 µg/ml86.67 ± 3.06

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models are essential to understand the pharmacodynamic effects of a compound within a complex biological system. nih.govnih.gov These studies help to link in vitro findings to in vivo efficacy and provide insights into the compound's mechanism of action in a whole organism. nih.govresearchgate.net

Exploration of Molecular Biomarkers and Physiological Responses

Animal models of inflammation, such as carrageenan-induced paw edema in rats, are commonly used to evaluate the anti-inflammatory activity of new compounds. adgyllifesciences.comnih.gov In such models, the reduction in paw volume is a key physiological response measured. Another important aspect is the analysis of molecular biomarkers in inflammatory exudates. For instance, in a carrageenan-induced pleurisy model in rats, the levels of prostaglandins (PGE2 and 6-keto-PGF1α) in the pleural exudate are measured to assess the in vivo inhibition of prostaglandin synthesis. nih.gov

In Vivo Inhibition of Prostaglandin Production in Carrageenan-Induced Pleurisy in Rats

CompoundParameterID50 (1 hour post-administration)Reference
Loxoprofen-NaPGE20.07 mg/kg nih.gov
6-keto-PGF1α0.10 mg/kg
Indomethacin (B1671933)PGE20.24 mg/kg nih.gov
6-keto-PGF1α0.47 mg/kg

Investigation of Organ-Specific Molecular Responses

Given that some anti-inflammatory agents can have effects on the gastrointestinal (GI) tract, it is important to investigate organ-specific molecular responses. wikipedia.org Animal models of gastric ulcers, such as those induced by indomethacin or ethanol, are utilized for this purpose. adgyllifesciences.com A key molecular response that can be measured in the GI mucosa is the level of prostaglandins, as these molecules play a protective role in the stomach lining. wikipedia.org

Metabolism and Biotransformation Pathways in Research Contexts

Identification of Major Metabolites of 2-(4-Isobutyrylphenyl)propanamide

In research contexts, the primary metabolic step for this compound is the hydrolysis of its amide bond. This biotransformation releases the active compound, 2-(4-isobutylphenyl)propanoic acid (ibuprofen). mdpi.comresearchgate.net Consequently, the major metabolites identified following the administration of the propanamide are actually the metabolites of ibuprofen (B1674241) itself.

The metabolic pathway of ibuprofen is well-documented. The primary transformations involve oxidation of the isobutyl side chain. The major metabolites that have been identified in urine are 2-hydroxy-ibuprofen and carboxy-ibuprofen. nih.govnih.govnih.gov These oxidative metabolites are the result of the action of cytochrome P450 enzymes, particularly CYP2C9, on the released ibuprofen. nih.gov

Table 1: Major Metabolites of this compound

Precursor Compound Initial Metabolite Major Oxidative Metabolites
This compound 2-(4-isobutylphenyl)propanoic acid (Ibuprofen) 2-hydroxy-ibuprofen

Enzymatic Pathways Involved in Biotransformation

The conversion of this compound to its active form is mediated by specific enzymatic pathways. This targeted activation is a key feature of its design as a prodrug.

The crucial step in the bioactivation of this compound is the cleavage of the amide bond, a reaction catalyzed by amidase and hydrolase enzymes. mdpi.comresearchgate.net In vitro studies have demonstrated that the amide prodrugs of dexibuprofen (the S-enantiomer of ibuprofen) undergo enzymatic cleavage to release the parent drug. tandfonline.com

A specific example of this enzymatic activity is found in the microorganism Nocardia corallina. Research has shown that Nocardia corallina B-276 possesses amidase activity capable of hydrolyzing (±)-2-(4-Isobutylphenyl)propanamide. mdpi.com This biotransformation yields ibuprofen, confirming the role of amidases in processing this compound. mdpi.com The process suggests the involvement of a nitrile hydratase-amidase system, where the amide is an intermediate that is subsequently hydrolyzed to the carboxylic acid. mdpi.com The metabolic versatility of the Nocardia genus, known for its ability to degrade various environmental pollutants, underscores its potential in biocatalytic applications. nih.gov Furthermore, research into novel amide analogues of ibuprofen has explored their interaction with fatty acid amide hydrolase (FAAH), indicating that this class of enzymes is a target for such compounds. nih.govnih.gov

This compound is designed as a carrier-linked prodrug. nih.gov In this strategy, the active drug (ibuprofen) is temporarily masked by a chemical linkage to a promoiety (in this case, forming an amide). nih.govopenmedicinalchemistryjournal.com The primary goal of this approach is often to overcome issues associated with the parent drug, such as poor solubility or local toxicity. tandfonline.commdpi.com

The activation of the prodrug occurs in vivo through enzymatic hydrolysis. researchgate.nettandfonline.com The amide bond is designed to be stable chemically but susceptible to cleavage by enzymes like amidases present in the body, for instance in the gastrointestinal tract or plasma. researchgate.nettandfonline.com This enzymatic release ensures that the active ibuprofen is made available at the desired site of action. tandfonline.com Studies on various amide prodrugs of dexibuprofen have confirmed that they release the parent drug upon enzymatic cleavage, validating the prodrug concept. tandfonline.com

Implications of Metabolite Formation on Research Hypotheses and Analog Design

Understanding the metabolism of this compound and the formation of its metabolites has significant implications for research hypotheses and the rational design of new chemical entities.

The knowledge that this compound acts as a prodrug, releasing ibuprofen, is fundamental. It allows researchers to hypothesize that by modifying the amide portion of the molecule, they can modulate its physicochemical properties and pharmacokinetic profile without altering the final active principle. tandfonline.comnih.gov This forms the basis for designing new analogs. For instance, creating amide prodrugs with amino acids has been investigated to enhance anti-inflammatory activity and reduce gastrointestinal toxicity. tandfonline.com

The design of new analogs is directly influenced by metabolic understanding. Researchers can synthesize a variety of amide derivatives to achieve specific goals. marmara.edu.tr For example, studies have shown that introducing a chlorine atom to the phenyl ring of related ibuprofen amides can confer potent anticancer activity, a function entirely different from the anti-inflammatory properties of the parent ibuprofen. nih.gov This highlights how modifying the "promoety" of the prodrug can lead to compounds with novel biological activities. The synthesis of numerous new ibuprofen derivatives, including amides and esters, is a testament to the ongoing effort to develop compounds with improved therapeutic profiles or entirely new applications based on the prodrug concept. mdpi.commdpi.comnih.gov

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Research Sample Analysis

Chromatographic methods are indispensable for separating "2-(4-Isobutyrylphenyl)propanamide" from complex mixtures, a common requirement in the analysis of research samples.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of "this compound". When coupled with Mass Spectrometry (MS), it provides a powerful tool for both quantification and structural confirmation.

In typical research applications, a reversed-phase HPLC method is developed. nih.gov This involves a stationary phase, such as a C8 or C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. nih.govnih.govresearchgate.net The gradient elution, where the composition of the mobile phase is changed over time, allows for the efficient separation of the analyte from its impurities and other matrix components. nih.gov

The separated analyte then enters the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique, which can be operated in both positive and negative ion modes to generate charged molecules for MS analysis. nih.govmdpi.com The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. nih.govchromatographyonline.com This involves selecting the parent ion of "this compound" and subjecting it to collision-induced dissociation to produce characteristic fragment ions, which are then detected. nih.gov

This HPLC-MS/MS approach offers low limits of quantitation, often in the nanogram per milliliter (ng/mL) range, making it suitable for trace-level analysis in complex biological matrices. chromatographyonline.com The method's specificity, precision, and accuracy are validated to ensure reliable and reproducible results in research studies. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique used in the analysis of "this compound," particularly for metabolite profiling and the identification of related volatile and semi-volatile compounds. nih.gov

For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability. sigmaaldrich.com The sample is then introduced into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). nih.gov The resulting mass spectrum, a fingerprint of the molecule's fragmentation pattern, allows for its identification. nih.gov

GC-MS is valuable for identifying and quantifying metabolites of "this compound" in biological samples. chromatographyonline.com The high resolution and sensitivity of the technique enable the detection of even minor metabolic products, providing crucial insights into the compound's metabolic fate in research models. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation and Purity Assessment in Research

Spectroscopic techniques are fundamental for confirming the chemical structure and assessing the purity of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of "this compound." Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the molecular framework.

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. The spectrum of "this compound" would show distinct signals for the aromatic protons, the protons of the isobutyryl group, and the protons of the propanamide moiety. mdpi.comresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are used to piece together the structure. mdpi.comresearchgate.netstackexchange.com

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. mdpi.comresearchgate.net Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, alkyl). mdpi.comnih.gov

The following tables summarize typical NMR data for a related compound, which can provide an indication of the expected chemical shifts for "this compound".

Table 1: Representative ¹H-NMR Data

Proton Chemical Shift (δ, ppm) Multiplicity
Aromatic CH 7.0-7.3 Multiplet
CH (propanamide) ~3.5 Quartet
CH (isobutyl) ~1.8 Multiplet
CH₂ (isobutyl) ~2.4 Doublet
CH₃ (propanamide) ~1.3 Doublet

Note: This is a generalized representation. Actual chemical shifts and multiplicities can vary based on the solvent and instrument frequency. mdpi.comchemicalbook.comchemicalbook.com

Table 2: Representative ¹³C-NMR Data

Carbon Chemical Shift (δ, ppm)
Carbonyl (C=O) ~174
Aromatic C 127-143
CH (propanamide) ~45
CH₂ (isobutyl) ~45
CH (isobutyl) ~30
CH₃ (propanamide) ~19

Note: This is a generalized representation. Actual chemical shifts can vary based on the solvent and instrument frequency. mdpi.comnih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in "this compound." The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

Key characteristic absorption bands for "this compound" would include:

N-H stretching: Primary amides typically show two bands in the region of 3200-3400 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations of the N-H bonds. docbrown.infoucalgary.ca

C=O stretching: A strong absorption band characteristic of the amide carbonyl group is expected in the range of 1630-1680 cm⁻¹. mdpi.comdocbrown.infoucalgary.ca

C-H stretching: Absorptions for aromatic and aliphatic C-H bonds would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. mdpi.com

C=C stretching: Aromatic ring C=C stretching vibrations typically appear in the region of 1450-1600 cm⁻¹. mdpi.com

Table 3: Key IR Absorption Bands

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amide) 3200-3400 (two bands)
C=O Stretch (Amide) 1630-1680
Aromatic C-H Stretch 3000-3100
Aliphatic C-H Stretch 2850-2960

Note: This is a generalized representation. Actual wavenumbers can vary. mdpi.comdocbrown.infoucalgary.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the "this compound" molecule. The presence of the aromatic ring and the carbonyl group gives rise to characteristic absorption maxima (λ_max) in the UV region of the electromagnetic spectrum.

The UV-Vis spectrum of "this compound" in a suitable solvent, such as methanol (B129727) or ethanol, would typically show absorption bands related to the π → π* transitions of the phenyl group and n → π* transitions of the carbonyl group. mdpi.comrdd.edu.iq For a similar compound, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, absorption maxima have been reported at approximately 245 nm and 287 nm in methanol. mdpi.com The position and intensity of these bands can be influenced by the solvent and the pH of the solution. rdd.edu.iqnih.gov UV-Vis spectroscopy is often used in conjunction with HPLC for the quantitative analysis of the compound. researchgate.net

Table 4: Representative UV-Vis Absorption Data

Solvent λ_max (nm)

Note: This data is for a structurally similar compound and serves as an example. mdpi.com

Quantitative Analysis in Biological Matrices for In Vitro and In Vivo Research Studies

The quantitative analysis of this compound in various biological matrices is fundamental for elucidating its metabolic fate and pharmacokinetic profile in both in vitro and in vivo research settings. While specific studies focusing exclusively on this compound are not extensively documented in publicly available literature, the analytical methodologies are well-established for its parent compound, ibuprofen (B1674241), and other related molecules. These methods, primarily centered around chromatography and mass spectrometry, provide a robust framework for the accurate determination of the compound in complex biological samples such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the cornerstone for the quantitative analysis of compounds structurally similar to this compound. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly employed technique, offering excellent separation of the analyte from endogenous matrix components. researchgate.netmdpi.com

For enhanced sensitivity and selectivity, particularly at low concentrations typical in biological samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. researchgate.netnih.gov This technique operates by selecting a specific precursor ion of the analyte, fragmenting it, and then detecting a characteristic product ion, which significantly reduces matrix interference and allows for precise quantification. nih.govnih.gov

Sample preparation is a critical step to ensure the accuracy and reproducibility of the analytical method. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net The choice of method depends on the nature of the biological matrix and the physicochemical properties of the analyte.

Method validation is performed according to international guidelines to ensure the reliability of the analytical data. Key validation parameters include specificity, linearity, accuracy, precision, recovery, and stability. researchgate.netnih.gov The tables below present typical validation data from studies on the related compound, ibuprofen, which exemplify the performance characteristics of these analytical methods.

Table 1: Representative HPLC Method Parameters for Analysis of a Related Compound in a Pharmaceutical Formulation

Parameter Value
Column C18 (250mm x 4.6mm, 5 µm)
Mobile Phase Acetonitrile: 0.01 M Acetate Buffer (pH 3.8) (55:45 v/v) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Detection UV at 225 nm mdpi.com
Linearity Range 60-140 µg/mL researchgate.net
Correlation Coefficient (r²) ≥0.999 researchgate.net
Intra- & Inter-day Precision (%RSD) < 0.50% researchgate.net

Data is illustrative of methods used for structurally similar compounds.

Table 2: Representative LC-MS/MS Method Validation for a Related Compound in Human Plasma

Parameter Value
Chromatographic Separation Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 μm) nih.gov
Ionization Mode Negative Ion Electrospray (ESI) nih.gov
Quantification Mode Multiple Reaction Monitoring (MRM) nih.gov
Linear Range 0.05-36 µg/mL nih.gov
Correlation Coefficient (r²) >0.99 nih.gov
Mean Recovery 78.4% to 80.9% nih.gov
Intra- & Inter-day Precision (%RSD) < 5% nih.gov
Accuracy 88.2% to 103.67% nih.gov

Data is illustrative of methods used for structurally similar compounds.

In in vivo research, such as pharmacokinetic studies in animal models, these validated analytical methods are applied to determine the concentration-time profile of the compound after administration. For instance, studies on ibuprofen in beagle dogs and growing pigs have successfully used LC-MS/MS to quantify the parent drug and its metabolites in plasma. frontiersin.orgmdpi.com These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. The metabolism of ibuprofen, for example, has been shown to involve oxidation to form metabolites like 2-hydroxyibuprofen (B1664085) and carboxyibuprofen, which are then quantified alongside the parent compound. frontiersin.org

Future Research Opportunities and Perspectives for 2 4 Isobutyrylphenyl Propanamide

Unexplored Biological Targets and Pathways

The primary mechanism of action for ibuprofen (B1674241), and presumably its derivatives, is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation and pain. pharmgkb.orgwikipedia.orgnih.gov However, the full spectrum of biological interactions for 2-(4-isobutyrylphenyl)propanamide may extend beyond this well-trodden path.

Future research should venture into less conventional targets that have been associated with ibuprofen. These include the cannabinoid receptors (CNR1 and CNR2) and fatty acid amide hydrolase (FAAH), an enzyme that metabolizes the endocannabinoid anandamide. pharmgkb.org Investigating the affinity and activity of this compound at these targets could unveil novel analgesic and anti-inflammatory mechanisms with potentially different side-effect profiles.

Furthermore, studies on ibuprofen derivatives have revealed activities beyond inflammation, such as antibacterial and anticancer effects. nih.govresearchgate.net This suggests that this compound and its future analogs could be screened against a panel of bacterial strains and cancer cell lines. Such investigations could open up entirely new therapeutic applications for this class of compounds. The potential for these compounds to act as "hybrid drugs," possessing multiple biological functions, is an exciting area for future exploration. researchgate.net

Potential Unexplored TargetRationale for InvestigationPotential Therapeutic Area
Cannabinoid Receptors (CNR1, CNR2)Ibuprofen has shown interaction with the endocannabinoid system. pharmgkb.orgPain, Inflammation
Fatty Acid Amide Hydrolase (FAAH)Inhibition of FAAH can lead to increased levels of endocannabinoids. pharmgkb.orgPain, Neuropathic Disorders
Bacterial EnzymesDerivatives of related compounds have shown antibacterial activity. nih.govInfectious Diseases
Cancer-related PathwaysSome ibuprofen derivatives exhibit anticancer properties. researchgate.netOncology

Potential for Novel Analog Design Based on Current Mechanistic Insights

The chemical structure of this compound offers a versatile scaffold for the design of novel analogs with enhanced or entirely new pharmacological profiles. The synthesis of derivatives of the parent compound, ibuprofen, has demonstrated that chemical modifications can significantly influence biological activity. nih.gov

One promising approach is the creation of hybrid molecules. This involves linking this compound with other pharmacologically active moieties to create a single molecule with dual action. researchgate.net For instance, hybridization with antioxidants could yield compounds with both anti-inflammatory and tissue-protective properties. nih.gov Similarly, creating conjugates with molecules targeting specific receptors or enzymes in cancer cells could lead to targeted anticancer agents. researchgate.net

The synthesis of new amide and hydrazone derivatives has also proven to be a fruitful strategy. nih.govmdpi.com By varying the amine or aldehyde components used in the synthesis, a diverse library of analogs can be generated. These analogs can then be screened for a range of biological activities, including but not limited to anti-inflammatory, analgesic, antibacterial, and antioxidant effects. nih.gov The introduction of different functional groups can also modulate the pharmacokinetic properties of the parent molecule, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Analog Design StrategyPotential AdvantageExample from Related Compounds
Hybrid MoleculesDual or synergistic pharmacological action. researchgate.netIbuprofen-antioxidant hybrids. nih.gov
Amide DerivativesEnhanced biological activity and modified ADME properties.N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide. mdpi.com
Hydrazone DerivativesIntroduction of novel biological activities like antibacterial effects. nih.govIbuprofen hydrazones with aromatic aldehydes. nih.gov

Integration with Systems Biology Approaches for Comprehensive Understanding of its Biological Effects

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology approaches. frontiersin.org Instead of focusing on a single target, systems biology allows for the study of the complex interactions of a compound within a whole biological system. This can be achieved through the use of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics.

By treating cells or model organisms with this compound and analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify the pathways and networks that are perturbed by the compound. This can help to uncover not only the primary mechanism of action but also off-target effects and potential biomarkers for efficacy or toxicity.

For example, transcriptomic analysis could reveal changes in the expression of genes involved in inflammation, cell proliferation, or apoptosis, providing clues to the compound's broader biological impact. Proteomic studies could identify the specific proteins that physically interact with the compound, thus pinpointing its direct targets. Metabolomic profiling could shed light on how the compound alters cellular metabolism. The integration of these datasets can provide a comprehensive picture of the compound's effects and guide further research and development. frontiersin.org

Development of Advanced In Silico Models for Predictive Research and Lead Optimization

In silico, or computer-aided drug design (CADD), methods are indispensable tools in modern drug discovery for accelerating the process and reducing costs. researchgate.net For this compound, the development of advanced in silico models can play a crucial role in predictive research and the optimization of lead compounds.

Molecular docking studies can be employed to predict the binding orientation and affinity of this compound and its analogs to known and potential biological targets. nih.govresearchgate.net This can help in prioritizing which analogs to synthesize and test in vitro, saving time and resources. For instance, docking simulations could be used to explore the interactions of novel analogs with the active sites of COX-1 and COX-2, as well as with the binding pockets of unexplored targets.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structures of a series of analogs with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

Advanced machine learning techniques, such as artificial neural networks (ANNs), can also be leveraged to build predictive models for various properties, including drug release kinetics from formulations and biological activity. mdpi.com These models can handle complex, non-linear relationships between molecular descriptors and experimental outcomes, providing a powerful tool for lead optimization. By training these models on existing data, researchers can predict the properties of new analogs and guide the design of compounds with improved therapeutic potential.

In Silico MethodApplication in ResearchPotential Outcome
Molecular DockingPredicting binding modes and affinities to biological targets. nih.govresearchgate.netPrioritization of analogs for synthesis and testing.
QSAR ModelingCorrelating chemical structure with biological activity.Prediction of the activity of novel compounds.
Artificial Neural Networks (ANN)Modeling complex relationships between structure and properties. mdpi.comPredictive models for lead optimization and formulation development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Isobutyrylphenyl)propanamide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-isobutyrylphenylamine with propionyl chloride derivatives under anhydrous conditions. Key parameters include:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions .
  • Solvent selection : Dichloromethane or THF for improved solubility of intermediates .
  • Catalyst use : Triethylamine or DMAP to enhance reaction efficiency .
  • Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical for isolating high-purity products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying structural integrity?

  • Methodological Answer :

  • NMR spectroscopy : 1H/13C NMR to confirm the presence of the isobutyryl group (e.g., δ ~1.2 ppm for methyl protons) and propanamide backbone .
  • IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • HPLC-MS : Reversed-phase C18 columns with acetonitrile/water gradients coupled with ESI-MS for purity assessment (>95%) and molecular ion confirmation .

Advanced Research Questions

Q. How do structural modifications to the phenyl or propanamide moieties influence biological activity, particularly in TRPV1 antagonism?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Phenyl ring substitutions : Introducing electron-withdrawing groups (e.g., -SO₂NH₂) at the 4-position enhances TRPV1 binding affinity by 2–3-fold compared to unmodified analogs .
  • Propanamide backbone : Methylation at the α-carbon increases metabolic stability but reduces solubility, requiring formulation adjustments .
  • Comparative Table :
ModificationBinding Affinity (IC₅₀, nM)Solubility (mg/mL)
Parent compound120 ± 150.8
4-SO₂NH₂ analog45 ± 60.5
α-Methyl derivative130 ± 200.3
Data from competitive binding assays and shake-flask solubility tests .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-response profiling : Conduct assays across a wide concentration range (nM–μM) to identify therapeutic windows. For example, anti-inflammatory effects may peak at 10 μM, while cytotoxicity emerges at >50 μM .
  • Cell-line specificity : Test in multiple models (e.g., RAW 264.7 macrophages vs. HEK293) to isolate context-dependent effects .
  • Pathway inhibition studies : Use siRNA or CRISPR to knock down targets (e.g., COX-2, NF-κB) and confirm mechanistic pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to predict binding poses in TRPV1 (PDB: 3J9P) or COX-2 active sites. Focus on hydrogen bonding with Arg557 (TRPV1) or Tyr385 (COX-2) .
  • QSAR models : Train models on datasets with >50 analogs to correlate logP, polar surface area, and IC₅₀ values. Prioritize derivatives with ClogP <3.5 for improved bioavailability .

Data-Driven Research Questions

Q. What are the limitations of current in vitro models for evaluating the therapeutic potential of this compound, and how can they be addressed?

  • Methodological Answer :

  • Limitations :
  • Lack of metabolic enzymes in cell-free assays, leading to overestimation of stability .
  • Poor translatability of 2D cell cultures to in vivo systems .
  • Solutions :
  • Use hepatocyte microsomes to simulate Phase I/II metabolism .
  • Transition to 3D organoids or zebrafish models for preliminary in vivo validation .

Q. Which databases or repositories provide authoritative physicochemical and toxicological data for this compound?

  • Methodological Answer :

  • PubChem : CID 132161-89-8 for IUPAC name, InChIKey, and computed properties (e.g., LogP = 2.8) .
  • NIST Chemistry WebBook : Spectral data (IR, MS) for benchmarking experimental results .
  • ChEMBL : Bioactivity data (e.g., IC₅₀ values against TRPV1) from peer-reviewed studies .

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